molecular formula C7H2Br4O2 B051880 2,3,4,5-Tetrabromobenzoic acid CAS No. 27581-13-1

2,3,4,5-Tetrabromobenzoic acid

Cat. No. B051880
CAS RN: 27581-13-1
M. Wt: 437.7 g/mol
InChI Key: KVILQONZZZERSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for halogenated benzoic acids often involve halogenation reactions, where halogens are introduced into the benzoic acid structure. For example, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid involves a three-step reaction starting from amino benzoic acid through bromination, diazo, and hydrolysis processes, achieving a high yield and purity (Yu-chuan, 2012). Similarly, 4-Chloro-2,3,5-trifluorobenzoic acid was synthesized from methyl 2,3,4,5-tetrafluorobenzoate through a series of reactions, indicating a versatile approach for synthesizing halogenated benzoic acids (Yu et al., 2015).

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the arrangement of halogen atoms around the benzene ring and the presence of a carboxylic acid group. The structure elucidation often utilizes techniques like single-crystal X-ray diffraction studies. For example, complexes formed by coordination polymers of related compounds have been analyzed to understand their crystal lattice and molecular interactions (Pedireddi & Varughese, 2004).

Chemical Reactions and Properties

Chemical reactions involving halogenated benzoic acids can vary widely depending on the specific halogen atoms and the reaction conditions. These compounds participate in numerous reactions, including coordination to form polymers and interaction with various organic and inorganic compounds, demonstrating their versatility in chemical synthesis and material science (Pedireddi & Varughese, 2005).

Scientific Research Applications

  • Pregnane X Receptor Activation and Toxicity Concerns : TBBA, as a metabolite of flame retardants like 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-tetrabromophthalate (TBPH), shows potent agonist activity on the pregnane X receptor (PXR). This activity could potentially lead to drug-drug interactions, lower bioavailability of pharmaceuticals, formation of toxic metabolites, or endocrine disruption, raising concerns about the toxicity of these flame retardants (Gramec Skledar et al., 2016).

  • Biomonitoring and Risk Assessment : The metabolite TBBA is used in biomonitoring for exposure to TBB. A study established a Reference Dose (RfD) for TBB and a Biomonitoring Equivalent (BE) for TBBA in urine. The research suggests significant margins of safety for human exposure to these compounds under current conditions, which is vital for evaluating potential health risks (Hays & Kirman, 2017).

  • Metabolism in Human and Rat Tissues : TBBA is formed by the metabolism of TBB in human and rat tissues. The study showed that TBB is metabolized to TBBA without needing added cofactors, highlighting TBBA's potential role as a biomarker for TBB exposure. However, the toxicity of TBBA remains a concern due to its structural similarity to other toxic pollutants (Roberts, Macaulay & Stapleton, 2012).

  • Cytotoxicity in Human Cells : A study on human umbilical vein endothelial cells found that TBBA, as a metabolite of novel brominated flame retardants, can induce stronger cytotoxicity than the parent compounds. This indicates the potential risks associated with exposure to these flame retardants and the importance of understanding their metabolic processes (Chen et al., 2020).

Future Directions

Research into the effects of 2,3,4,5-Tetrabromobenzoic acid and related compounds is ongoing. Future directions may include further investigation into the health effects of exposure to these compounds, as well as the development of methods for assessing exposure in human populations .

properties

IUPAC Name

2,3,4,5-tetrabromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVILQONZZZERSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016690
Record name 2,3,4,5-Tetrabromobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrabromobenzoic acid

CAS RN

27581-13-1
Record name 2,3,4,5-Tetrabromobenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
NK Jayatilaka, P Restrepo, LT Williams… - Analytical and …, 2017 - Springer
Polybrominated diphenyl ethers (PBDEs), produced as flame retardants worldwide, have been phased-out in many countries, and chlorinated and non-chlorinated organophosphates …
Number of citations: 97 link.springer.com
SC Roberts, LJ Macaulay… - Chemical research in …, 2012 - ACS Publications
Due to the phaseout of polybrominated diphenyl ether (PBDE) flame retardants, new chemicals, such as 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,3,4,5-…
Number of citations: 99 pubs.acs.org
GA Knudsen, MF Hughes, JM Sanders, SM Hall… - Toxicology and applied …, 2016 - Elsevier
2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB) and bis(2-ethylhexyl)tetrabromophthalate (BEH-TEBP) are novel brominated flame retardants used in consumer products. A …
Number of citations: 21 www.sciencedirect.com
K Hoffman, M Fang, B Horman… - Environmental …, 2014 - ehp.niehs.nih.gov
Background: Firemaster® 550 (FM550) is commonly added to residential furniture to reduce its flammability. Recent toxicological evidence suggests that FM550 may be endocrine …
Number of citations: 98 ehp.niehs.nih.gov
CM Butt, K Hoffman, A Chen, A Lorenzo… - Environment …, 2016 - Elsevier
The use of alternative chemical flame retardants in consumer products is increasing as the result of the phase-out of polybrominated diphenyl ethers. Today, the most commonly …
Number of citations: 113 www.sciencedirect.com
GA Knudsen, JM Sanders… - Toxicological Sciences, 2016 - academic.oup.com
2-Ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB; MW 549.92 g/mol; CAS 183658-27-7) is a brominated component of flame retardant mixtures used as substitutes for some PBDEs. …
Number of citations: 12 academic.oup.com
WA Stubbings, J Guo, K Simon… - … & Technology Letters, 2018 - ACS Publications
Organophosphate esters (OPEs) and other alternative flame retardants including 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EHTBB) and bis(2-ethylhexyl) tetrabromophthalate (BEHTBP…
Number of citations: 18 pubs.acs.org
DG Skledar, T Tomašič, A Carino, E Distrutti, S Fiorucci… - Toxicology Letters, 2016 - Elsevier
The present study investigated the activities on different nuclear receptors of the new brominated flame retardants 2-ethylhexyl 2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 2,…
Number of citations: 14 www.sciencedirect.com
CM Butt, J Congleton, K Hoffman, M Fang… - … science & technology, 2014 - ACS Publications
As a result of the polybrominated diphenyl ether (PBDE) ban in the mid-2000s, the chemical flame retardant market has moved toward alterative compounds including chlorinated alkyl …
Number of citations: 314 pubs.acs.org
JS Bearr, CL Mitchelmore, SC Roberts, HM Stapleton - Aquatic toxicology, 2012 - Elsevier
Firemaster ® BZ-54 is a flame retardant additive and consists of a brominated benzoate (2-ethylhexyl 2,3,4,5-tetrabromobenzoate; TBB) and a brominated phthalate (bis (2-ethylhexyl) 2,…
Number of citations: 44 www.sciencedirect.com

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